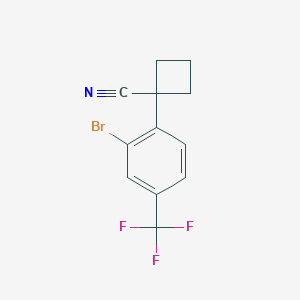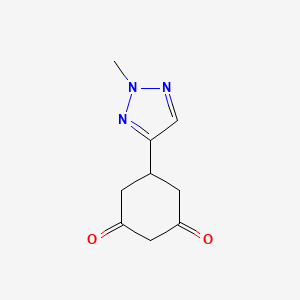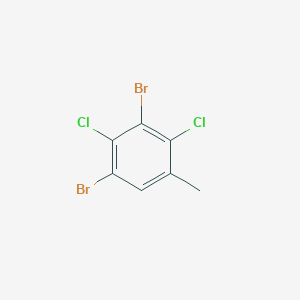
3,5-Dibromo-2,4-dichlorotoluene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,5-Dibromo-2,4-dichlorotoluene: is an organic compound with the molecular formula C7H4Br2Cl2 It is a derivative of toluene, where the methyl group is substituted with two bromine atoms and two chlorine atoms at specific positions on the benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Dibromo-2,4-dichlorotoluene typically involves the bromination and chlorination of toluene derivatives. One common method includes the use of bromine and chlorine in the presence of a catalyst to achieve selective halogenation at the desired positions on the benzene ring. The reaction conditions often involve controlled temperatures and the use of solvents to facilitate the reaction.
Industrial Production Methods: Industrial production of this compound may involve large-scale halogenation processes using bromine and chlorine gas. The process is carried out in reactors designed to handle the exothermic nature of halogenation reactions. The product is then purified through distillation or recrystallization to achieve the desired purity levels.
Analyse Des Réactions Chimiques
Types of Reactions: 3,5-Dibromo-2,4-dichlorotoluene undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine or chlorine atoms are replaced by other nucleophiles.
Oxidation Reactions: The methyl group can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction Reactions: The compound can be reduced to remove halogen atoms, leading to the formation of less halogenated derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Major Products Formed:
Substitution: Formation of substituted toluenes with different functional groups.
Oxidation: Formation of 3,5-dibromo-2,4-dichlorobenzoic acid or 3,5-dibromo-2,4-dichlorobenzaldehyde.
Reduction: Formation of less halogenated toluene derivatives.
Applications De Recherche Scientifique
Chemistry: 3,5-Dibromo-2,4-dichlorotoluene is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules in organic synthesis.
Biology and Medicine:
Industry: In the industrial sector, this compound is used in the production of specialty chemicals, agrochemicals, and pharmaceuticals. Its unique halogenation pattern makes it valuable for designing molecules with specific properties.
Mécanisme D'action
The mechanism of action of 3,5-Dibromo-2,4-dichlorotoluene in chemical reactions involves the interaction of its halogen atoms with various reagents. The presence of bromine and chlorine atoms makes the compound highly reactive towards nucleophiles and electrophiles. The molecular targets and pathways involved depend on the specific reaction conditions and the nature of the reagents used.
Comparaison Avec Des Composés Similaires
- 3,6-Dibromo-2,4-dichlorotoluene
- 3-Bromo-2,4-dichlorotoluene
- 2,4-Dibromo-3,5-dichlorotoluene
Comparison: 3,5-Dibromo-2,4-dichlorotoluene is unique due to its specific substitution pattern on the benzene ring. Compared to similar compounds, it may exhibit different reactivity and selectivity in chemical reactions. For example, the position of the halogen atoms can influence the compound’s ability to undergo substitution or oxidation reactions, making it distinct in its chemical behavior and applications.
Propriétés
Numéro CAS |
1160574-76-4 |
|---|---|
Formule moléculaire |
C7H4Br2Cl2 |
Poids moléculaire |
318.82 g/mol |
Nom IUPAC |
1,3-dibromo-2,4-dichloro-5-methylbenzene |
InChI |
InChI=1S/C7H4Br2Cl2/c1-3-2-4(8)7(11)5(9)6(3)10/h2H,1H3 |
Clé InChI |
HTZAZICHDSZNRU-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C(=C1Cl)Br)Cl)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


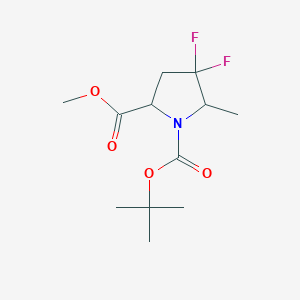
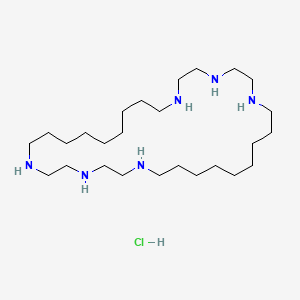
![(2,4-Dichloropyrido[3,2-D]pyrimidin-6-YL)methanamine](/img/structure/B15245596.png)
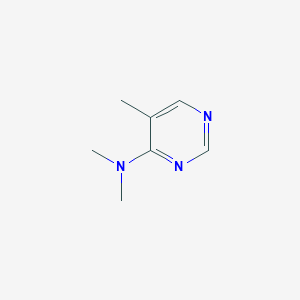

![4-[1-(2-Methylphenyl)-1-oxopropan-2-yl]thiobenzaldehyde](/img/structure/B15245602.png)
![N-Propyl[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B15245605.png)
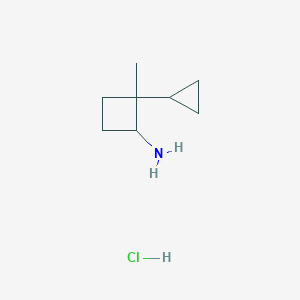
![3-(5-Thiophen-2-yl-[1,3,4]oxadiazol-2-yl)-pyridine](/img/structure/B15245633.png)
![1,2,3,5,6,7-Hexahydrodicyclopenta[b,e]pyrazine](/img/structure/B15245639.png)

![{[2-amino-9-(2-methylpropyl)-9H-purin-6-yl]sulfanyl}acetic acid](/img/structure/B15245650.png)
